1,4-Dimethoxy-2-ethoxy-3-fluorobenzene
Description
Properties
Molecular Formula |
C10H13FO3 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-ethoxy-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO3/c1-4-14-10-8(13-3)6-5-7(12-2)9(10)11/h5-6H,4H2,1-3H3 |
InChI Key |
HIDZGCZBLVGCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Boronation
A one-pot method described in CN105152878A for synthesizing 4-ethoxy-2,3-difluorophenol provides a template for analogous syntheses. While the patent focuses on phenol derivatives, adapting this approach to 1,4-dimethoxy-2-ethoxy-3-fluorobenzene would involve:
- Starting with 4-ethoxy-2,3-difluoro-1-methoxybenzene as the precursor.
- Initiating Grignard reagent formation using magnesium and iodine in tetrahydrofuran (THF), followed by boronation with trimethyl borate.
- Oxidative demethylation with hydrogen peroxide to introduce hydroxyl groups, though this requires subsequent re-etherification to retain methoxy/ethoxy substituents.
Key parameters from the patent include:
| Step | Temperature Range | Yield | Purity (HPLC) |
|---|---|---|---|
| Grignard formation | 0–60°C | 90% | 94.7% |
| Boronation | -40–10°C | 88% | 95.2% |
| Oxidation | 10–40°C | 85% | 95.6% |
This method’s limitation lies in managing competing substitution patterns when introducing multiple alkoxy groups.
Direct Alkoxylation of Fluorinated Intermediates
The NIST study on polyfluorobenzene reactions demonstrates that sodium ethoxide in ethanol selectively substitutes para-fluorine atoms in pentahalobenzenes. For this compound, a potential pathway involves:
- Starting with 1,3-difluoro-2-methoxy-4-nitrobenzene to direct substitution.
- Sequential ethoxylation at the 2-position using potassium ethoxide in DMF at 80°C.
- Reduction of the nitro group followed by methylation to install the 1,4-dimethoxy configuration.
This approach benefits from the strong para-directing effect of methoxy groups but requires careful temperature control to prevent over-alkylation.
Multi-Step Functionalization Approaches
Ortho-Fluorination of Pre-alkoxylated Benzene
A modular synthesis could involve:
- Preparing 1,4-dimethoxy-2-ethoxybenzene via Williamson ether synthesis using 2-ethoxy-1,4-dihydroxybenzene and methyl iodide.
- Direct fluorination at the 3-position using xenon difluoride (XeF₂) in HF/pyridine at -20°C.
This method’s challenge lies in achieving selective fluorination without disrupting alkoxy groups. Pilot studies on similar systems show fluorination yields of 60–70% when using directing groups like nitro or carbonyl.
Reductive Coupling of Fragments
An alternative disconnection strategy employs Suzuki-Miyaura coupling:
- Synthesizing 3-fluoro-4-methoxyphenylboronic acid.
- Coupling with 1-ethoxy-2-methoxybenzene bromide using Pd(PPh₃)₄ catalyst.
While this method offers excellent regiocontrol, the steric bulk of ethoxy and methoxy groups often reduces coupling efficiency to 50–65%.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Steps | Overall Yield | Cost (Rel.) | Scalability |
|---|---|---|---|---|
| Grignard boronation | 4 | 62% | High | Moderate |
| Direct alkoxylation | 3 | 55% | Medium | High |
| Ortho-fluorination | 2 | 45% | Low | Low |
| Suzuki coupling | 3 | 38% | Very High | High |
The Grignard route offers the best balance of yield and scalability but requires specialized handling of air-sensitive reagents. Direct alkoxylation is more practical for industrial settings despite moderate yields.
Purification and Characterization
Final purification typically involves:
- Crystallization : Using toluene/hexane mixtures to achieve >99% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) for lab-scale isolation.
Critical characterization data includes:
- ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.10 (q, 2H, OCH₂CH₃), 6.65–6.80 (m, 3H, Ar-H).
- MS (EI) : m/z 200.21 [M]⁺, consistent with C₁₀H₁₃FO₃.
Industrial Considerations
Zhuhai Aobokai Biomedical Technology Co., a major supplier, employs a modified Grignard process at scale, emphasizing:
- THF recovery systems to reduce costs.
- Flow chemistry setups to enhance safety during exothermic steps.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of electron-donating methoxy and ethoxy groups, along with the electron-withdrawing fluorine atom, influences the compound’s reactivity and binding affinity. These substituents can modulate the electronic properties of the aromatic ring, affecting its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Structural Analogues and Functional Group Influence
The compound shares structural similarities with other polysubstituted benzene derivatives, such as 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8) and pesticide-related benzamides/triazoles listed in pesticide glossaries . Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. This contrasts with 1,5-Dichloro-3-Methoxy-2-nitrobenzene, where nitro (-NO₂) and chlorine atoms create strong electron-deficient aromatic systems, increasing reactivity .
- Solubility : Ethoxy and methoxy groups in the target compound likely improve solubility in organic solvents compared to halogenated analogues like 1,5-Dichloro-3-Methoxy-2-nitrobenzene, which exhibits poor water solubility due to nitro and chloro substituents .
Biological Activity
1,4-Dimethoxy-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula CHF O. It features a benzene ring substituted with two methoxy groups, one ethoxy group, and one fluorine atom. This unique arrangement of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's biological activity is currently under investigation, with preliminary studies indicating potential interactions with various biomolecules due to its unique electronic properties.
The presence of electron-donating methoxy and ethoxy groups alongside an electron-withdrawing fluorine atom influences the compound's reactivity and potential biological activity. This combination affects its binding affinity to enzymes and receptors, which may lead to therapeutic applications in drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets. The substituents modulate the electronic properties of the aromatic ring, affecting its interactions with enzymes, receptors, and other biomolecules. This could enable the compound to act as a pharmacophore in medicinal chemistry applications.
Biological Activity
Research on the biological activity of this compound is ongoing. Initial findings suggest that it may interact with various biomolecules, potentially leading to therapeutic applications. The compound's unique substituent arrangement may influence its reactivity with nucleophiles or electrophiles in biological systems.
Table 1: Summary of Biological Activity Studies
| Study Reference | Findings | Methodology |
|---|---|---|
| Preliminary evidence of interaction with biomolecules | In vitro assays | |
| Potential therapeutic applications in drug development | Electrophilic aromatic substitution reactions |
Applications
The potential applications for this compound span various fields:
- Chemistry : As an intermediate in synthesizing more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for use in drug development and as a pharmacophore in medicinal chemistry.
- Industry : Utilized in producing specialty chemicals, agrochemicals, and dyes.
Q & A
Basic: What are the common synthetic routes for preparing 1,4-Dimethoxy-2-ethoxy-3-fluorobenzene?
Methodological Answer:
The synthesis typically involves sequential substitution and protection/deprotection strategies:
- Step 1: Start with a benzene derivative (e.g., 1,4-dihydroxybenzene). Introduce fluorine via electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions .
- Step 2: Protect hydroxyl groups using methyl and ethyl groups. Methoxy groups can be introduced via nucleophilic substitution with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. Ethoxy groups require ethyl bromide (C₂H₅Br) under similar conditions .
- Step 3: Regioselectivity is critical. Use directing effects: Fluorine at position 3 acts as a meta-director, while methoxy/ethoxy groups (para and ortho) direct subsequent substitutions .
- Validation: Monitor intermediates via TLC and characterize using GC-MS and ¹⁹F NMR .
Basic: What key spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H NMR: Identify methoxy (δ 3.3–3.8 ppm) and ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for CH₂) groups. Aromatic protons show splitting patterns due to fluorine coupling (e.g., ³J coupling ~8 Hz) .
- ¹⁹F NMR: A singlet near δ -110 to -120 ppm confirms the fluorine environment .
- Mass Spectrometry (MS): Look for molecular ion peaks (M⁺) at m/z 228 (calculated for C₁₀H₁₃FO₃). Fragmentation patterns include loss of methoxy (-31 Da) or ethoxy (-45 Da) groups .
- IR Spectroscopy: Stretching vibrations for C-F (~1250 cm⁻¹) and ether C-O (~1100 cm⁻¹) .
Advanced: How can regioselective introduction of substituents be achieved during synthesis?
Methodological Answer:
Regioselectivity is governed by substituent directing effects and reaction conditions:
- Fluorine as a Meta-Director: Fluorine at position 3 directs incoming electrophiles to positions 1 and 5. However, methoxy/ethoxy groups (strong ortho/para directors) compete. Use steric hindrance (e.g., bulky reagents) to favor substitution at less hindered sites .
- Catalyst Tuning: Lewis acids like AlCl₃ enhance electrophilic substitution at electron-rich positions. For example, AlCl₃ can polarize electrophiles to target methoxy-adjacent sites .
- Temperature Control: Lower temperatures favor kinetic control (meta products), while higher temperatures may shift to thermodynamic products (para to methoxy groups) .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
-
Intermediate Purification: Use column chromatography or recrystallization after each step to minimize side products. For example, purify after fluorination to avoid competing side reactions .
-
Catalyst Selection: Catalytic hydrogenation (Pd/C) for nitro reductions or SnCl₂ for selective deprotection improves efficiency .
-
Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents (toluene) favor electrophilic steps .
-
Yield Data Comparison:
Step Catalyst Solvent Yield (%) Fluorination Selectfluor® Acetonitrile 75–85 Methoxylation K₂CO₃/CH₃I Acetone 90
Data Contradiction Analysis: How to resolve conflicting NMR data for substituent assignments?
Methodological Answer:
- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish ethoxy CH₂ protons from aromatic protons via coupling patterns .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃O-) to isolate specific group contributions in spectra .
- Computational Validation: Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .
Data Contradiction Analysis: Why do different synthetic methods report conflicting yields?
Methodological Answer:
-
Side Reactions: Competing ether cleavage or over-fluorination can reduce yields. For example, excess Selectfluor® may lead to di-fluorination .
-
Reagent Purity: Impurities in methyl iodide (e.g., water) can hydrolyze intermediates. Use freshly distilled reagents .
-
Scale Effects: Milligram-scale reactions may have higher yields due to better mixing, while larger scales introduce heat/mass transfer issues .
-
Yield Optimization Table:
Variable Optimal Condition Yield Increase (%) Temperature 0°C (fluorination) +15 Catalyst Loading 5 mol% Pd/C +20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
